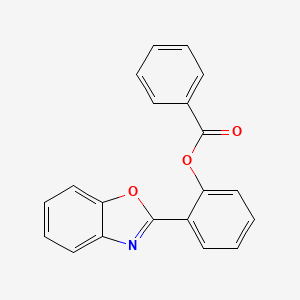

2-(2-Benzoxazolyl)phenyl benzoate

Description

Overview of Benzoxazole-Containing Chemical Entities in Research

Benzoxazole (B165842) is a heterocyclic aromatic organic compound with the molecular formula C₇H₅NO, formed by a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.net This structural motif is a vital pharmacophore—a molecular feature responsible for a drug's pharmacological activity—and is held in high regard in medicinal chemistry. researchgate.netjocpr.com Benzoxazole derivatives are known to exhibit a wide spectrum of biological activities. jocpr.comnih.gov

Research has demonstrated that compounds containing the benzoxazole nucleus are associated with numerous therapeutic potentials, including:

Anticancer nih.gov

Antimicrobial nih.gov

Antiviral researchgate.net

Anti-inflammatory jocpr.com

Analgesic jocpr.com

Anticonvulsant researchgate.net

The stability of the benzoxazole ring system and the relative ease with which it can be functionalized make it a versatile scaffold for the synthesis of novel bioactive molecules. globalresearchonline.netmdpi.com Beyond pharmaceuticals, benzoxazole derivatives are also notable for their fluorescent properties, which are attributed to an excited-state intramolecular proton transfer (ESIPT) mechanism. This characteristic leads to their use as fluorescent probes with high Stokes shifts, thermal stability, and photophysical stability. globalresearchonline.net The benzoxazole scaffold has been identified as a promising starting point for developing inhibitors for enzymes like JMJD3, which is implicated in inflammation and cancer. nih.govnih.gov

The broad utility of benzoxazole derivatives is also evident in agrochemical research, where they have shown antibacterial, antiviral, and herbicidal activities. mdpi.com

Table 1: Selected Biological Activities of Benzoxazole Derivatives

| Biological Activity | Description | Reference |

|---|---|---|

| Anticancer | Compounds have shown inhibitory activity against cancer cell lines like human colorectal carcinoma (HCT-116). nih.gov One compound, with an IC50 value of 24.5 µM, was more effective than the standard drug 5-Fluorouracil. nih.gov | nih.gov |

| Antimicrobial | Derivatives have demonstrated moderate to good activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov For example, specific compounds were found to be highly effective against Bacillus subtilis, E. coli, and Candida albicans. nih.gov | nih.gov |

| Antiviral | Certain benzoxazole derivatives have shown protective activity against viruses like the Tobacco Mosaic Virus (TMV). mdpi.com | mdpi.com |

Contextualization of Benzoate (B1203000) Ester Moieties in Advanced Organic Chemistry

The benzoate ester moiety, characterized by the R-COO-R' functional group where one R group is a benzene ring, is a fundamental structure in organic chemistry. fiveable.me These esters are typically formed through the reaction of a carboxylic acid and an alcohol. fiveable.me Benzoate esters are not merely simple reaction products; they serve critical roles in complex organic syntheses and the development of advanced materials.

In synthetic organic chemistry, the benzoate group is often employed as a protecting group for alcohols. organic-chemistry.org This strategy allows chemists to selectively mask a reactive alcohol functional group while other parts of a molecule undergo chemical transformations. The benzoate ester can be subsequently cleaved to restore the original alcohol. libretexts.org

Furthermore, benzoate esters are integral components in the field of materials science. For instance, phenyl benzoate is a key constituent in the formulation of liquid crystals used in displays (LCDs). ncats.io These materials exhibit excellent compatibility with other components and function well even at low temperatures. ncats.io The specific properties of benzoate esters also make them valuable starting materials for producing high-quality optical components. ncats.io

Recent research has also highlighted the role of benzoate esters in supramolecular chemistry. For example, a specific benzoate ester molecule, dodecamethylnonacosane-2,28-diyl dibenzoate (DMNDB), has been shown to self-assemble into chiral nano-assemblies, such as twisted nanowires and nanofibers. nih.gov This self-assembly is driven by intermolecular interactions and can be influenced by the solvent system, demonstrating the potential for creating complex, functional nanostructures from relatively simple building blocks. nih.gov These chiral nanostructures have potential applications in areas like enantioselective separation. nih.gov

The reactivity of the ester group itself allows for a variety of chemical transformations, further expanding its utility. Benzoate esters can be converted into:

Tertiary alcohols through reaction with Grignard reagents. libretexts.org

Primary alcohols via reduction with strong reducing agents like LiAlH₄. libretexts.org

Aldehydes using specific reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org

Amides through a process called aminolysis. libretexts.org

Table 2: Chemical Transformations of Benzoate Esters

| Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|

| Hydrolysis | Water, Acid catalyst | Carboxylic acid and Alcohol | libretexts.org |

| Reduction | LiAlH₄ | Primary Alcohol | libretexts.org |

| Reduction | DIBAH (-78 °C) | Aldehyde | libretexts.org |

| Grignard Reaction | Grignard Reagent (e.g., R-MgX) | Tertiary Alcohol | libretexts.org |

Structure

3D Structure

Properties

IUPAC Name |

[2-(1,3-benzoxazol-2-yl)phenyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO3/c22-20(14-8-2-1-3-9-14)24-17-12-6-4-10-15(17)19-21-16-11-5-7-13-18(16)23-19/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGIJKYDWQKJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C3=NC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394621 | |

| Record name | 2-(2-Benzoxazolyl)phenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477934-10-4 | |

| Record name | 2-(2-Benzoxazolyl)phenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 2 Benzoxazolyl Phenyl Benzoate and Its Derivatives

Foundational Synthetic Approaches to the Benzoxazole (B165842) Core

The construction of the benzoxazole ring system is a critical step in the synthesis of the target compound. Two principal methods are widely employed: condensation reactions involving 2-methylbenzoxazole (B1214174) and cyclization reactions of 2-aminophenol (B121084) precursors.

Condensation Reactions Utilizing 2-Methylbenzoxazole and Methyl Benzoate (B1203000) Esters

A direct and high-yield approach to synthesizing the 2-(2-benzoxazolyl)phenylethanone precursor involves the condensation of 2-methylbenzoxazole with substituted methyl benzoate esters. acs.org This method is particularly effective for creating derivatives with substituents on the phenyl ring. The reaction is typically carried out in an anhydrous solvent like toluene (B28343), using a strong base such as sodium hydride to deprotonate the methyl group of 2-methylbenzoxazole, forming a reactive carbanion. This anion then attacks the carbonyl carbon of the methyl benzoate ester, leading to a condensation product after workup. acs.org For instance, the synthesis of 2-(2-benzoxazolyl)-1-(4-methylphenyl)ethanone is achieved by reacting 2-methylbenzoxazole with ethyl p-methylbenzoate in the presence of sodium hydride in toluene at elevated temperatures. acs.org

Methyl benzoate itself is synthesized through the acid-catalyzed condensation of methanol (B129727) and benzoic acid. wikipedia.org It can undergo electrophilic attack on the ring, such as nitration, and nucleophilic attack at the carbonyl carbon. wikipedia.org

Table 1: Examples of 2-(2-Benzoxazolyl)-1-phenylethanones Prepared via Condensation acs.org

| Substituent on Phenyl Ring | Melting Point (°C) |

|---|---|

| None | 134-135 |

| 4-Methyl | 155-156 |

| 4-Methoxy | 148-149 |

| 4-Chloro | 178-179 |

| 3-Methyl | 123-124 |

| 3-Methoxy | 114-115 |

Cyclization Reactions Involving 2-Aminophenol Precursors

A versatile and widely used method for constructing the benzoxazole core involves the cyclization of 2-aminophenol with various reaction partners. mdpi.comrsc.orgorganic-chemistry.orgnih.govmdpi.comorganic-chemistry.org These reactions can be promoted by a range of catalysts and conditions.

One common approach is the condensation of 2-aminophenols with carboxylic acids or their derivatives under acidic conditions. mdpi.commdpi.com For example, 2-substituted benzoxazoles can be synthesized by reacting 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid (like TsOH·H₂O) and copper iodide (CuI) in a solvent such as acetonitrile (B52724) at elevated temperatures. organic-chemistry.org This method tolerates a variety of substituents on the 2-aminophenol ring, including methyl, chloro, bromo, nitro, and methoxy (B1213986) groups. organic-chemistry.org Another variation involves the reaction of 2-aminophenols with nitriles, which can be activated by Lewis acids or proceed under catalyst-free conditions in green solvents like methanol. acs.orgacs.org

Copper-catalyzed reactions have also proven effective. For instance, the hydroamination of alkynones with 2-aminophenols, catalyzed by copper, yields a diverse range of functionalized benzoxazole derivatives. rsc.org A plausible mechanism for some cyclization reactions involves the activation of a dimethylformamide (DMF) derivative by an imidazolium (B1220033) chloride promoter, which then reacts with the 2-aminophenol, followed by intramolecular cyclization and dehydration. mdpi.com

Advanced Derivatization and Functionalization Techniques

Once the benzoxazole core is established, further functionalization can be achieved through advanced synthetic methods, enabling the introduction of a wide array of substituents and the development of novel derivatives.

Palladium-Catalyzed Coupling Reactions for Aryl Substitution

Palladium-catalyzed cross-coupling reactions are a powerful tool for the direct arylation of benzoxazoles, allowing for the introduction of various aryl and heteroaryl groups. nih.govacs.orgrsc.org A notable method is the Pd(OAc)₂/NiXantphos-catalyzed direct 2-arylation of benzoxazoles with aryl bromides, which can be performed at room temperature. nih.gov This deprotonative cross-coupling process (DCCP) demonstrates good to excellent yields for a range of substrates, including those with sterically hindered groups and acidic protons. nih.gov

Furthermore, palladium catalysis can achieve regioselective C-H bond arylation at the C7 position of the benzoxazole ring. acs.org This is proposed to occur through a (thio)phenoxy chelation-assisted C-H bond cleavage from an opened intermediate of the benzoxazole ring. acs.orgresearchgate.net Another approach involves the palladium-catalyzed intermolecular C–H–C–H cross-coupling between benzoxazoles and unactivated simple arenes, facilitated by a CuBr₂ additive. rsc.org

Table 2: Examples of Palladium-Catalyzed Direct 2-Arylation of Benzoxazole nih.gov

| Aryl Bromide | Yield (%) |

|---|---|

| 1-Bromo-4-tert-butylbenzene | 99 |

| 4-Bromoanisole | 98 |

| 4-Bromotoluene | 95 |

| 1-Bromonaphthalene | 84 |

| 3-Bromotoluene | 85 |

Sustainable Synthesis Methods

In recent years, there has been a significant shift towards the development of sustainable synthetic methods for benzoxazole derivatives, utilizing techniques such as microwave irradiation, ultrasound, and mechanochemistry, often in eco-friendly solvents like deep eutectic solvents (DES). mdpi.com These methods often lead to higher yields and shorter reaction times compared to conventional approaches. mdpi.comresearchgate.net

For example, the synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives has been successfully achieved through a three-step process involving O-alkylation of 4-hydroxybenzaldehyde, condensation with 2-aminophenol to form a Schiff base, and subsequent cyclocondensation. mdpi.com Each of these steps was optimized using microwave, ultrasound, mechanochemical, and DES-based methods, demonstrating their efficiency. mdpi.com Another green approach involves the solvent-free sonication of 2-aminophenols with aldehydes using an imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles, which produces water as the only byproduct. researchgate.net

SuFEx Click Reactions for Novel Benzoxazole Derivatives

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry has emerged as a powerful tool for late-stage functionalization and the creation of novel molecular architectures. bohrium.comresearchgate.netnih.govjk-sci.comrsc.org This methodology allows for the rapid and reliable assembly of modular units through robust sulfur-fluoride bonds. rsc.org While direct application to 2-(2-Benzoxazolyl)phenyl benzoate is still an emerging area, the principles of SuFEx can be applied to create derivatives of phenolic precursors.

The core of SuFEx chemistry involves the reaction of a sulfonyl fluoride (R-SO₂F) or a fluorosulfate (B1228806) (R-O-SO₂F) with a nucleophile. researchgate.net For instance, phenolic compounds can be converted to their corresponding arylfluorosulfate derivatives. bohrium.comnih.gov This has been successfully applied to the late-stage functionalization of various drugs to generate libraries of new compounds for screening. nih.gov The synthesis of 2-phenylbenzoxazole (B188899) fluorosulfate derivatives has been accomplished using the SuFEx reaction, highlighting the potential of this chemistry to create novel benzoxazole-containing molecules. bohrium.com

Rhodium-Catalyzed Approaches to Related Benzoxazole Derivatives

While direct rhodium-catalyzed synthesis of this compound is not extensively documented, the application of rhodium catalysis in the formation of related benzoxazole and other heterocyclic structures provides significant insights into potential synthetic routes. Rhodium catalysts are particularly effective in mediating C-H activation and functionalization, a powerful tool for constructing complex aromatic systems.

Recent studies have highlighted the utility of rhodium(III) catalysis for atroposelective C-H cyanation of 1-aryl isoquinolines. acs.org This method employs a chiral binaphthyl "O"-linked Cp rhodium (BOCpRh) complex to achieve high enantioselectivity. acs.org Such a strategy could be conceptually adapted for the functionalization of a phenyl group attached to a benzoxazole core.

Another relevant rhodium-catalyzed reaction is the ortho-C(sp²)-H olefination of tert-alkyl aryl ketones. acs.org This process, followed by cascade double cyclizations, efficiently produces γ-lactone-fused indanones. acs.org The initial C-H olefination step demonstrates the potential of rhodium catalysts to modify aryl ketones, which are structurally related to the phenacylbenzoxazole precursors of the target compound.

Furthermore, palladium catalysis, which often exhibits complementary reactivity to rhodium, has been successfully used for the decarbonylative C-H difluoromethylation of azoles, including benzoxazoles. acs.org This indicates that transition metal-catalyzed C-H functionalization is a viable strategy for modifying the benzoxazole heterocycle itself.

| Catalyst System | Reaction Type | Substrate Class | Key Features |

| Chiral BOCpRh complex | Atroposelective C-H cyanation | 1-Aryl isoquinolines | High yields (up to 94%) and enantioselectivity (up to 91% ee). acs.org |

| Rhodium catalyst | ortho-C(sp²)-H olefination | tert-Alkyl aryl ketones | Leads to cascade double cyclizations. acs.org |

| (XantPhos)Pd catalyst | Decarbonylative C-H difluoromethylation | Azoles (including benzoxazoles) | Selective functionalization at the C(2)-position. acs.org |

Tautomeric Considerations in Synthetic Pathways of 2-Phenacylbenzoxazoles

The synthesis of 2-phenacylbenzoxazoles, key intermediates for derivatives like this compound, is characterized by the presence of tautomeric equilibria. These compounds can exist in multiple forms, primarily the ketimine and the enolimine tautomers, with the potential for an enaminone form as well. mdpi.comosi.lv The relative stability and population of these tautomers are influenced by factors such as substituents, solvent, and physical state (solution vs. crystalline). mdpi.comnih.gov

In chloroform (B151607) (CDCl₃) solution, 2-phenacylbenzoxazoles (the ketimine form) are in equilibrium with (Z)-2-(benzo[d]oxazol-2-yl)-1-phenylethenols (the enolimine form). mdpi.comnih.gov The enaminone form, (E)-2-(benzo[d]oxazol-2(3H)-ylidene)-1-phenylethanone, is generally not detected in these solutions. mdpi.com The enolimine tautomer is stabilized by an intramolecular hydrogen bond, although this bond is significantly weaker than in analogous pyridine (B92270) derivatives. mdpi.comnih.gov

The position of the tautomeric equilibrium is highly sensitive to the electronic nature of substituents on the phenyl ring. Strong electron-donating groups tend to stabilize the ketimine form. mdpi.comnih.gov This relationship can be quantified, as the negative logarithm of the equilibrium constant (pKT, where KT = [ketimine]/[enolimine]) shows a linear dependence on the Hammett substituent constant (σ). mdpi.comnih.gov

Computational studies using MP2 ab initio calculations have indicated that the enolimine form, with its intramolecular OH…N hydrogen bond, is the most stable tautomer for derivatives with both electron-donating and electron-accepting substituents. mdpi.comnih.gov However, experimental observations in the crystalline state, using 13C CPMAS NMR, show that the ketimine tautomer is predominant for congeners with strongly electron-donating substituents (e.g., p-NMe₂), while the enolimine form is favored for those with less electron-donating or electron-accepting groups. mdpi.comnih.gov

| Tautomeric Form | Structure Name | Key Stabilizing Feature | Predominance Conditions |

| Ketimine | 2-Phenacylbenzoxazole | - | Stabilized by strong electron-donating substituents. mdpi.comnih.gov |

| Enolimine | (Z)-2-(Benzo[d]oxazol-2-yl)-1-phenylethenol | Intramolecular OH…N hydrogen bond. mdpi.com | Found in CDCl₃ solutions and favored in crystalline state with electron-accepting groups. mdpi.comnih.gov |

| Enaminone | (E)-2-(Benzo[d]oxazol-2(3H)-ylidene)-1-phenylethanone | Intramolecular hydrogen bond. mdpi.com | Not detected in CDCl₃ solutions of 2-phenacylbenzoxazoles. mdpi.com |

Computational and Theoretical Investigations of 2 2 Benzoxazolyl Phenyl Benzoate Analogs

Electronic Structure and Quantum Chemical Analysis

Quantum chemical analyses delve into the fundamental electronic properties of molecules, explaining their stability, reactivity, and spectroscopic characteristics. For analogs of 2-(2-Benzoxazolyl)phenyl benzoate (B1203000), these studies have focused on understanding how electrons are distributed and how this distribution changes upon excitation, which is crucial for their photophysical applications.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict and explain chemical reactivity and electronic transitions. wikipedia.orglibretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's excitability and chemical stability.

In the context of 2-(2'-hydroxyphenyl)benzoxazole (HBO) and its derivatives, FMO analysis has been crucial for understanding their electronic absorption spectra and the charge transfer processes that occur upon photoexcitation. researchgate.net Theoretical calculations show that for HBO, the electron density of the HOMO is distributed over the entire molecule, while the LUMO is primarily located on the HBO unit. acs.org Upon excitation from the ground state (S₀) to the first excited state (S₁), a significant redistribution of electron density occurs. This process involves a shift of electron density from the phenolic hydroxyl group (the proton donor) to the benzoxazole (B165842) ring, particularly the nitrogen atom (the proton acceptor). acs.org This intramolecular charge transfer (ICT) is a key driving force for the subsequent excited-state intramolecular proton transfer (ESIPT) reaction. acs.orgnih.gov

Studies on substituted HBO derivatives have shown that the nature and position of the substituent can significantly alter the HOMO and LUMO energy levels. researchgate.net For instance, introducing electron-withdrawing groups can lower the energy of the LUMO, leading to a red-shift in the absorption spectrum. researchgate.net Conversely, modifications that disrupt the π-conjugation can alter the electron density distribution and potentially inhibit the charge transfer necessary for ESIPT. acs.org

| Compound/Analog | Key Finding | Implication | Reference |

|---|---|---|---|

| 2-(2'-hydroxyphenyl)benzoxazole (HBO) | Upon excitation, electron density shifts from the hydroxyl group (HOMO contributor) to the benzoxazole nitrogen (LUMO contributor). | Creates the driving force for the Excited-State Intramolecular Proton Transfer (ESIPT) process. | acs.org |

| HBO with electron-withdrawing groups | These groups can suppress the proton-transfer process in the excited state. | Inhibition of ESIPT, leading to single emission profiles instead of dual emission. | acs.org |

| Amino-benzazole derivatives | Substituent effects and heteroatom changes (O vs. S) modify HOMO-LUMO gaps. | Allows for tuning of absorption and emission wavelengths. | researchgate.net |

| 2,2′-(benzo[1,2-d:4,5-d′]bis(thiazole)-2,6-diyl)diphenol (BTAP) | Electron density on the hydroxyl oxygen atom decreases upon excitation to the S1 state. | Weakens the O-H bond and strengthens the intramolecular hydrogen bond, facilitating ESIPT. | nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. nih.govresearchgate.net

For analogs of 2-(2-Benzoxazolyl)phenyl benzoate, MEP analysis is particularly useful for identifying the key sites involved in intramolecular hydrogen bonding and proton transfer. In a typical 2-(2'-hydroxyphenyl)benzoxazole molecule, the MEP map would show a region of high negative potential around the nitrogen atom of the benzoxazole ring, indicating its role as a strong proton acceptor (a Lewis basic site). Conversely, the hydrogen atom of the phenolic hydroxyl group would be associated with a region of positive potential, highlighting its acidic nature and role as a proton donor.

The MEP analysis visually corroborates the electronic shifts predicted by FMO theory. The map clearly illustrates the electrostatic landscape that predisposes the molecule to the intramolecular proton transfer event. The strong electrostatic attraction between the positive potential on the hydroxyl hydrogen and the negative potential on the imine nitrogen is a key factor in the formation and stabilization of the intramolecular hydrogen bond in the ground state and is crucial for the subsequent proton transfer in the excited state.

| Molecular Region | Predicted Potential | Color Code | Predicted Reactivity | Reference Principle |

|---|---|---|---|---|

| Benzoxazole Nitrogen Atom | Negative | Red/Yellow | Nucleophilic / Proton Acceptor Site | nih.govresearchgate.net |

| Phenolic Hydroxyl Hydrogen | Positive | Blue | Electrophilic / Proton Donor Site | researchgate.net |

| Aromatic Rings (π-system) | Generally Negative | Red/Yellow | Susceptible to Electrophilic Attack | researchgate.net |

Natural Bonding Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals, which can be quantified as a stabilization energy, E(2). researchgate.net This analysis is exceptionally effective for studying the nature and strength of intramolecular interactions, such as hydrogen bonds.

In the study of this compound analogs, NBO analysis confirms the presence and strength of the critical intramolecular hydrogen bond (O-H···N). The analysis reveals a significant charge transfer interaction from a lone pair orbital of the nitrogen atom (n_N, the donor) to the antibonding orbital of the O-H bond (σ_OH, the acceptor). This n_N → σ_OH interaction results in a substantial stabilization energy, which is a quantitative measure of the hydrogen bond's strength. researchgate.net

Exploration of Intramolecular Dynamics and Tautomerism

The photophysical properties of many this compound analogs are governed by dynamic processes that occur within the molecule, particularly tautomerism induced by photoexcitation. Computational studies have been essential in mapping the reaction pathways and understanding the energetics of these transformations.

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical reaction where a proton is transferred between two atoms within the same molecule in an electronically excited state. nih.gov For 2-(2'-hydroxyphenyl)benzoxazole (HBO) and its derivatives, this process is responsible for their characteristic large Stokes shift fluorescence, a phenomenon where the emission wavelength is significantly longer than the absorption wavelength. nih.gov

The generally accepted mechanism for ESIPT in HBO involves a four-step cycle: nih.gov

Photoexcitation: The ground-state enol (E) tautomer, stabilized by an intramolecular hydrogen bond, absorbs a photon and is promoted to its first excited state (E*).

Proton Transfer: In the excited state, the acidity of the phenolic proton and the basicity of the benzoxazole nitrogen increase. This drives an ultrafast (femtosecond to picosecond timescale) transfer of the proton from the oxygen to the nitrogen, forming an excited keto (K*) tautomer. acs.orgdnu.dp.ua

Fluorescence: The K* tautomer relaxes to its ground state (K) by emitting a photon of light (fluorescence). Because the K* state is significantly lower in energy than the E* state, this emission is red-shifted relative to the absorption.

Reverse Transfer: The ground-state keto (K) tautomer is unstable and rapidly undergoes a reverse proton transfer to regenerate the stable ground-state enol (E) form, completing the cycle.

Theoretical studies, by constructing potential energy surfaces for both the ground and excited states, have confirmed this mechanism. nih.govdnu.dp.ua Calculations show that while there is a significant energy barrier for proton transfer in the ground state, this barrier is very small or nonexistent in the excited state, allowing the ESIPT reaction to proceed efficiently. nih.gov The decoration of the core HBO structure with different functional groups can influence the energy barrier and the relative stability of the E* and K* forms, thereby tuning the resulting emission properties. acs.org

| ESIPT Step | Description | Timescale | Computational Insight | Reference |

|---|---|---|---|---|

| 1. Excitation | Absorption of a UV photon promotes the enol (E) form to the excited state (E). | Femtoseconds | TD-DFT calculations predict the absorption wavelength. | researchgate.net |

| 2. Proton Transfer | An ultrafast transfer of the proton from the -OH group to the N atom forms the excited keto (K) tautomer. | fs - ps | Potential energy surface calculations show a low or absent energy barrier in the S1 state. | dnu.dp.uanih.gov |

| 3. Emission | Radiative decay from the K* state to the ground state keto (K) form, resulting in a large Stokes-shifted fluorescence. | Nanoseconds | Calculations of the K* state energy and oscillator strength predict the emission wavelength. | nih.gov |

| 4. Reverse Transfer | The unstable ground-state keto (K) tautomer rapidly reverts to the stable enol (E) form. | ps - ns | Ground state potential energy calculations confirm the K form is a high-energy intermediate. | dnu.dp.ua |

In addition to the enol-keto tautomerism central to ESIPT, related benzoxazole structures can exhibit other forms of tautomerism. A notable example is the equilibrium between ketimine and enolimine forms in 2-phenacylbenzoxazoles. nih.gov These compounds feature a -CH₂-C(=O)-Ph group attached to the benzoxazole ring.

The tautomeric equilibrium involves the following forms:

Ketimine form: (E)-2-(benzo[d]oxazol-2(3H)-ylidene)-1-phenylethanone

Enolimine form: (Z)-2-(benzo[d]oxazol-2-yl)-1-phenylethenol

Theoretical calculations, often performed using MP2 ab initio methods, have been employed to determine the relative stabilities of these tautomers. nih.gov Studies have shown that the enolimine form, which is stabilized by an intramolecular O-H···N hydrogen bond, is generally the most stable tautomer in the gas phase, regardless of the substituents on the phenyl ring. nih.gov

However, experimental observations in solution (e.g., using ¹H NMR in CDCl₃) show that the equilibrium can be significantly influenced by the electronic nature of substituents. Strong electron-donating groups on the phenyl ring were found to stabilize the ketimine tautomer. nih.gov This substituent effect can be rationalized by considering the resonance structures and electronic delocalization within each tautomer. The equilibrium constant (K_T = [ketimine]/[enolimine]) has been shown to correlate linearly with Hammett substituent constants, providing a quantitative link between electronic properties and tautomeric preference. nih.gov In the solid state, the predominant form can differ, with some substituted compounds favoring the ketimine tautomer in the crystal lattice. nih.gov

Structure-Activity Relationship (SAR) Modeling

Computational and theoretical investigations play a pivotal role in modern drug discovery, offering insights into the interactions between small molecules and biological targets. For analogs of this compound, a compound belonging to the benzoxazole class of heterocyclic compounds, these methods are instrumental in predicting biological activity and elucidating mechanisms of action at a molecular level. The following sections detail the application of Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations in the study of these analogs.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For benzoxazole derivatives, QSAR models are developed to predict their potential as antimicrobial or anticancer agents, thereby guiding the synthesis of more potent and selective analogs.

The development of a robust QSAR model involves several key steps. Initially, a dataset of benzoxazole analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. nih.gov The three-dimensional structures of these molecules are then generated and aligned based on a common scaffold. rsc.org From these structures, various molecular descriptors are calculated, which quantify the physicochemical properties of the molecules. These descriptors can be categorized as steric, electronic, hydrophobic, and topological, among others.

Several QSAR methodologies have been applied to benzoxazole derivatives, including:

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique calculates the steric and electrostatic fields around each molecule in the dataset. By correlating these fields with biological activity, CoMFA generates contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA also evaluates steric and electrostatic fields but includes additional descriptors for hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties. This often results in a more detailed and predictive model.

Multiple Linear Regression (MLR): This statistical method is used to create a linear equation that relates the most relevant molecular descriptors to the biological activity. researchgate.net Topological parameters and Kier's molecular connectivity indices have been shown to be relevant for the antimicrobial activity of benzoxazole derivatives. researchgate.net

A study on a series of benzoxazole derivatives as potential anticancer agents utilized CoMFA and CoMSIA to develop 3D-QSAR models for their activity against various cancer cell lines, including HepG2, HCT-116, and MCF-7. nih.gov The predictive ability of these models, indicated by the Rpred² values, demonstrated their utility in guiding the design of new inhibitors. nih.govrsc.org

| QSAR Model | Cell Line | Statistical Parameter (Rpred²) | Descriptor Types |

| CoMFA | HepG2 | 0.5128 | Steric, Electrostatic |

| CoMSIA | HepG2 | 0.6198 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor |

| CoMFA | HCT-116 | 0.5597 | Steric, Electrostatic |

| CoMSIA | HCT-116 | 0.5804 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor |

| CoMFA | MCF-7 | 0.5057 | Steric, Electrostatic |

| CoMSIA | MCF-7 | 0.6577 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor |

This table presents predictive R-squared (Rpred²) values from a 3D-QSAR study on benzoxazole derivatives, indicating the predictive power of the generated models for different cancer cell lines. nih.govrsc.org

The insights gained from these QSAR models are invaluable for lead optimization, allowing medicinal chemists to prioritize the synthesis of compounds with a higher probability of exhibiting the desired biological effect, thus saving time and resources. rsc.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. nih.gov This method is crucial for understanding the molecular basis of a compound's biological activity and for identifying key interactions that stabilize the ligand-protein complex. For analogs of this compound, molecular docking simulations have been employed to investigate their binding modes with various biological targets, including enzymes and receptors implicated in cancer and microbial infections. rsc.orgnih.gov

The process of molecular docking begins with obtaining the three-dimensional structures of both the ligand (the benzoxazole analog) and the target protein, which is often sourced from the Protein Data Bank (PDB). researchgate.netnih.gov The ligand's structure is typically optimized to its lowest energy conformation. The docking software then systematically explores various possible binding poses of the ligand within the active site of the protein, scoring each pose based on a function that estimates the binding affinity.

Key protein targets for which benzoxazole analogs have been studied via molecular docking include:

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): This is a key target in cancer therapy, as its inhibition can prevent angiogenesis, the formation of new blood vessels that supply tumors. nih.govrsc.orghep.com.cn Docking studies have identified key amino acid residues, such as Leu35, Val43, and Lys63, that are important for the stabilization of benzoxazole inhibitors in the binding pocket of VEGFR-2. nih.gov

DNA Gyrase: This enzyme is essential for bacterial DNA replication, making it an attractive target for the development of new antibacterial agents. nih.gov Molecular docking simulations have suggested that the antibacterial activity of certain benzoxazole derivatives can be attributed to their ability to inhibit this enzyme. nih.gov

COVID-19 Main Protease (M-pro): In the search for potential antiviral agents, molecular docking has been used to examine the binding of benzoxazole derivatives to the main protease of SARS-CoV-2. nih.gov

The results of molecular docking simulations are often presented as a docking score, which is a numerical value representing the predicted binding affinity. A more negative docking score generally indicates a stronger predicted binding interaction. researchgate.net These simulations also provide a visual representation of the binding mode, highlighting specific interactions such as hydrogen bonds and hydrophobic interactions between the ligand and the protein. researchgate.net

| Benzoxazole Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Compound 26 | DNA Gyrase | -6.687 | Not Specified |

| Compound 14 | DNA Gyrase | -6.463 | Not Specified |

| Compound 13 | DNA Gyrase | -6.414 | Not Specified |

| Compound 7 | VEGFR-2 | -173.88 (MolDock Score) | Not Specified |

| Compound 10 | VEGFR-2 | -157.85 (MolDock Score) | Not Specified |

This table provides examples of docking scores for different benzoxazole analogs against their respective protein targets, as reported in the literature. researchgate.nethep.com.cn

The stability of the predicted ligand-protein complexes can be further assessed using molecular dynamics (MD) simulations, which simulate the movement of atoms over time, providing insights into the dynamic nature of the interaction. rsc.orgresearchgate.net The combination of molecular docking and MD simulations offers a powerful approach to understanding the structure-activity relationships of this compound analogs and to rationally design novel and more effective therapeutic agents. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing a unique "molecular fingerprint."

The FT-IR spectrum of 2-(2-Benzoxazolyl)phenyl benzoate (B1203000) is expected to be rich and complex, showcasing the characteristic absorption bands of its constituent aromatic rings and the ester linkage. A key feature would be the strong carbonyl (C=O) stretching vibration from the benzoate ester group, typically appearing in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester group would likely produce two distinct bands: an asymmetric stretch around 1265 cm⁻¹ and a symmetric stretch near 1076 cm⁻¹. rsc.org

The benzoxazole (B165842) moiety would contribute its own set of characteristic peaks. The C=N stretching vibration is anticipated in the 1600-1650 cm⁻¹ range. The C-O-C stretching within the oxazole (B20620) ring would also be evident. Aromatic C-H stretching vibrations from all three phenyl rings would be observed above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, would appear in the 650-900 cm⁻¹ region.

Expected FT-IR Vibrational Bands for 2-(2-Benzoxazolyl)phenyl benzoate

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Origin |

| Aromatic C-H Stretch | > 3000 | Phenyl rings, Benzoxazole |

| Carbonyl (C=O) Stretch | 1730 - 1750 | Benzoate Ester |

| C=N Stretch | 1600 - 1650 | Benzoxazole |

| Aromatic C=C Stretch | 1450 - 1600 | Phenyl rings, Benzoxazole |

| Asymmetric C-O-C Stretch | ~1265 | Ester Linkage |

| Symmetric C-O-C Stretch | ~1076 | Ester Linkage |

| C-H Out-of-Plane Bending | 650 - 900 | Phenyl rings, Benzoxazole |

This table is predictive and based on characteristic vibrational frequencies of related compounds.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, offers complementary information to FT-IR. The aromatic ring breathing modes of the phenyl and benzoxazole systems are expected to produce strong signals in the Raman spectrum. The C=C stretching vibrations of the aromatic rings would also be prominent. While the carbonyl stretch is typically weaker in Raman than in IR, it should still be observable. The symmetric vibrations of the molecule would be particularly enhanced, aiding in a more complete assignment of the vibrational modes. Studies on similar molecules like phenyl benzoate have utilized Raman spectroscopy in conjunction with theoretical calculations to achieve detailed band assignments. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is indispensable for providing a detailed map of the carbon and proton environments within the molecule, confirming connectivity and stereochemistry.

The ¹H NMR spectrum of this compound would be characterized by a series of signals in the aromatic region, typically between 7.0 and 8.5 ppm. Due to the complex and overlapping nature of the signals from the three distinct phenyl rings, high-field NMR would be necessary for complete resolution and assignment.

The protons on the benzoate phenyl ring would likely show distinct splitting patterns. For instance, the protons ortho to the carbonyl group are expected to be the most deshielded and appear further downfield. The protons on the phenyl ring of the benzoxazole moiety and the phenyl ring of the phenoxy group will also have their own characteristic chemical shifts and coupling constants, influenced by their electronic environment. For comparison, in phenyl benzoate itself, the proton signals appear in distinct multiplets within the aromatic region. rsc.org

Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.0 - 8.5 |

This table is predictive. Specific assignments would require experimental data and advanced NMR techniques like COSY and NOESY.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of 164-166 ppm. The carbon atoms of the aromatic rings will resonate in the region of approximately 110-155 ppm.

The quaternary carbons, such as those at the fusion points of the benzoxazole ring and the carbons attached to the ester and ether oxygens, will also have characteristic chemical shifts. For example, the carbon atom of the C=N bond in the benzoxazole ring is expected to be significantly deshielded. The chemical shifts for phenyl benzoate show the carbonyl carbon at around 165.1 ppm and the aromatic carbons in the expected 121-151 ppm range. rsc.org

Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 164 - 166 |

| Aromatic Carbons | 110 - 155 |

This table is predictive and based on characteristic chemical shifts of related compounds.

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR techniques like ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR can elucidate the structure and conformation in the crystalline state. This technique is particularly useful for identifying the presence of different polymorphs, which may exhibit distinct crystalline arrangements and intermolecular interactions. For a molecule like this compound, solid-state NMR could reveal details about the planarity of the ring systems and the torsional angles between them in the solid phase. While specific experimental data for this compound is not available, solid-state NMR remains a powerful, albeit less commonly reported, technique for the complete structural characterization of such complex organic molecules.

Electronic Spectroscopy for Photophysical Property Characterization

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, provides critical insights into the electronic transitions and photoluminescent nature of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy reveals the wavelengths of light absorbed by this compound, corresponding to the electronic transitions from its ground state to various excited states. The position and intensity of the absorption bands are characteristic of the molecule's chromophoric system, which includes the benzoxazole and phenyl benzoate moieties.

In a chloroform (B151607) solution, this compound exhibits a distinct absorption profile. The excitation maximum (λex), which is the wavelength of maximum absorption leading to fluorescence, has been reported to be 303 nm. nist.gov This absorption is attributed to π-π* transitions within the conjugated aromatic system of the molecule. The specific solvent can influence the exact position of the absorption maximum due to solvatochromic effects.

Table 1: UV-Vis Absorption Data for this compound

| Parameter | Value | Solvent | Reference |

| Excitation Maximum (λex) | 303 nm | Chloroform | nist.gov |

Fluorescence Emission Spectroscopy

Fluorescence emission spectroscopy is employed to study the light emitted by this compound as it returns from an excited electronic state to its ground state. The compound is known to be a photoactivated fluorescent dye. nist.govnih.govdocbrown.info

Upon excitation at its absorption maximum, this compound emits fluorescence with a maximum wavelength (λem) of 361 nm in chloroform. nist.gov The difference between the excitation and emission maxima is known as the Stokes shift, which for this compound is 58 nm. This shift is indicative of the energy loss that occurs between the absorption and emission processes, often due to vibrational relaxation and solvent reorganization.

Table 2: Fluorescence Emission Data for this compound

| Parameter | Value | Solvent | Reference |

| Emission Maximum (λem) | 361 nm | Chloroform | nist.gov |

| Stokes Shift | 58 nm | Chloroform | Calculated |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structural components of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments. The molecular formula for this compound is C₂₀H₁₃NO₃, corresponding to a molecular weight of 315.32 g/mol . nih.gov

The molecular ion peak ([M]⁺) would be expected at an m/z of 315. Key fragmentation pathways would likely involve the cleavage of the ester linkage, which is a common and energetically favorable fragmentation route for esters.

Plausible Fragmentation Pathways:

Cleavage of the C-O bond of the ester: This would lead to the formation of a benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and a 2-(2-benzoxazolyl)phenoxy radical. The benzoyl cation is a very stable and often abundant fragment in the mass spectra of benzoate esters.

Cleavage of the O-phenyl bond: This would result in a 2-(2-benzoxazolyl)phenoxide ion or radical and a phenyl cation ([C₆H₅]⁺) at m/z 77.

Fragmentation of the benzoxazole moiety: The benzoxazole ring itself can undergo fragmentation, although this may be less prominent than the cleavage of the ester group.

Table 3: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

| 315 | Molecular Ion | [C₂₀H₁₃NO₃]⁺ |

| 194 | [M - C₆H₅CO]⁺ | [C₁₃H₈NO]⁺ |

| 105 | Benzoyl cation | [C₇H₅O]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

This predicted fragmentation pattern provides a basis for the identification and structural confirmation of this compound in mass spectrometric analyses.

Research Applications in Functional Materials

Development of Photoactivated Fluorescent Dyes and Probes

2-(2-Benzoxazolyl)phenyl benzoate (B1203000) is recognized as a photoactivated fluorescent dye. medchemexpress.comsigmaaldrich.commedchemexpress.com This class of compounds, often referred to as "caged" photoluminescent dyes, are initially non-fluorescent or weakly fluorescent. Upon irradiation with light of a specific wavelength, they undergo a chemical transformation that "un-cages" a highly fluorescent species. This property is particularly valuable for applications requiring precise spatial and temporal control over fluorescence emission.

The underlying mechanism for many related 2-(2'-hydroxyphenyl)benzoxazole (HPBO) derivatives involves an excited-state intramolecular proton transfer (ESIPT). However, the esterification of the hydroxyl group in 2-(2-Benzoxazolyl)phenyl benzoate blocks this pathway. The photoactivation process likely involves the cleavage of the ester bond, which then generates the fluorescent 2-(2'-hydroxyphenyl)benzoxazole.

Table 1: Photophysical Properties of this compound

| Property | Value | Conditions |

| Excitation Wavelength (λex) | 303 nm | In chloroform (B151607) (upon UV exposure) sigmaaldrich.com |

| Emission Wavelength (λem) | 361 nm | In chloroform (upon UV exposure) sigmaaldrich.com |

While direct studies on the use of this compound for zinc sensing are not prevalent in the reviewed literature, the broader class of benzoxazole (B165842) and benzothiazole (B30560) derivatives has been extensively investigated for this purpose. rsc.orgnih.govnih.govcityu.edu.hkrsc.org These related chemosensors typically operate on a "turn-on" fluorescence mechanism. In the absence of zinc ions, the fluorescence of the sensor is quenched. Upon binding with Zn2+, a conformational change or inhibition of quenching processes leads to a significant enhancement in fluorescence intensity. rsc.orgnih.govnih.gov

For instance, sensors derived from 2-(2'-aminophenyl)benzoxazole and 2-(2'-aminophenyl)benzothiazole have demonstrated high selectivity and sensitivity for Zn2+ ions in aqueous solutions. rsc.orgnih.gov The sensing mechanism often involves the chelation of the zinc ion by nitrogen and oxygen or sulfur atoms in the sensor molecule, which rigidifies the structure and enhances fluorescence. Given the structural similarities, it is plausible that derivatives of this compound could be designed to function as zinc sensors, although specific research on this compound is needed.

The application of this compound as a direct pH-responsive fluorescent chemosensor has not been extensively documented. However, related 2-(2'-hydroxyphenyl)benzoxazole (HPBO) compounds are well-known for their pH-dependent fluorescence. cityu.edu.hk The deprotonation of the phenolic hydroxyl group under basic conditions significantly alters the electronic structure and photophysical properties of the molecule, often leading to a ratiometric shift in the emission spectrum.

In the case of this compound, the ester linkage would need to be cleaved first to generate the pH-sensitive HPBO. Therefore, it could potentially be used as a photoactivatable pH sensor. After light-induced cleavage of the benzoate group, the resulting HPBO could then respond to changes in the environmental pH. This two-step process could offer an additional layer of control in pH sensing applications.

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.orgresearchgate.netnih.govnih.govnih.govrsc.org This property is the opposite of the more common aggregation-caused quenching (ACQ) effect. The mechanism of AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

While specific studies on the AIE properties of this compound are limited, research on structurally related polyphenyl benzoates and other benzoxazole derivatives suggests that this class of compounds can exhibit AIE or aggregation-enhanced emission (AEE). rsc.orgnih.govrsc.org The multiple phenyl rings and the benzoxazole moiety in this compound provide rotational freedom in solution, which can be restricted upon aggregation, potentially leading to AIE characteristics. Further investigation is required to confirm and characterize the AIE properties of this specific compound.

Integration into Optoelectronic Devices

The potential for integrating this compound into optoelectronic devices remains an area for future research, as direct applications have not been reported in the reviewed literature. However, the properties of related compounds provide some insights into its potential.

There is currently no information available regarding the application of this compound in photovoltaic systems. The development of organic photovoltaic (OPV) devices requires materials that exhibit strong absorption in the solar spectrum and efficient charge separation and transport. While conjugated benzoxazole derivatives can possess interesting electronic properties, the specific characteristics of this compound for photovoltaic applications have not been investigated.

Utility in Advanced Organic Synthesis

In the realm of advanced organic synthesis, this compound and its derivatives serve specialized roles that leverage their photochemical and structural characteristics.

Role as Chromophores and Ligands

A chromophore is the part of a molecule responsible for its color and fluorescence. The 2-(2-benzoxazolyl)phenyl group within this compound is a potent chromophore. mdpi.com The core structure, 2-phenylbenzoxazole (B188899), and its derivatives are known for their strong luminescent properties. mdpi.comresearchgate.net Research into related 2-phenylbenzoxazole fluorosulfate (B1228806) derivatives demonstrates that these compounds exhibit significant fluorescence, with high quantum yields recorded both in solid state and in solution. mdpi.com For instance, a para-fluorosulfate derivative showed a quantum yield of up to 64% in acetonitrile (B52724). mdpi.com

The photophysical properties of these related structures underscore the inherent chromophoric nature of the 2-phenylbenzoxazole scaffold. The table below summarizes key photophysical characteristics for related 2-(fluorosulfatophenyl)benzoxazole derivatives, which provides insight into the performance of this class of chromophores. mdpi.com

| Compound | State | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |

| BOSp | Solid | 250-350 | 375 | - |

| BOSp | Acetonitrile | 329 | 350 | 0.64 |

| BOSm | Solid | 250-350 | 381 | - |

| BOSm | Acetonitrile | 329 | 350 | - |

| BOSo | Solid | 250-350 | 485 | - |

| BOSo | Acetonitrile | 329 | 360 | - |

| Data for 2-(fluorosulfatophenyl)benzoxazole derivatives (ortho, meta, and para substituted). This data is illustrative of the chromophoric character of the 2-phenylbenzoxazole core. |

While the benzoxazole moiety is known to act as a ligand in coordination chemistry, the specific use of this compound as a ligand is not extensively documented in current literature. Its primary role in synthesis is centered on its function as a photochemically active chromophore.

Application as Photo-removable Protecting Groups

The concept of a "caged" dye is directly analogous to the use of photoremovable protecting groups (PPGs) in organic synthesis. unibe.chwikipedia.org A PPG is a light-sensitive moiety used to mask a functional group on a molecule, which can later be removed by photo-irradiation to liberate the active molecule. wikipedia.orgnih.gov

This compound functions precisely in this manner. The benzoate group acts as a PPG for the phenolic hydroxyl of the fluorescent 2-(2-hydroxyphenyl)benzoxazole. The ester linkage keeps the hydroxyl group "protected," rendering the molecule non-fluorescent. Upon UV irradiation, the ester is cleaved, "deprotecting" the hydroxyl group and releasing the fluorescent product. This photo-uncaging mechanism is a key application in syntheses where controlled release of a fluorescent marker or a phenol (B47542) is required. medchemexpress.com This process allows for precise spatial and temporal control over the generation of the fluorescent species, a valuable tool in complex synthetic pathways and for creating light-responsive materials. wikipedia.org

Investigation in Liquid Crystalline Systems

The investigation of this compound within the context of liquid crystalline (LC) systems is not prominently featured in available scientific literature. However, the core molecular structure contains elements common to liquid crystal design. Phenyl benzoate derivatives are a well-established class of calamitic (rod-shaped) liquid crystals. researchgate.netsci-hub.se These molecules are frequently used as core components in liquid crystal compositions for display applications, such as those for Thin Film Transistor (TFT) and Super-Twisted Nematic (STN) displays. google.comgoogle.com

Research and patents describe the synthesis of various phenyl benzoate-based monomers and their polymerization to form liquid crystalline materials. researchgate.netsci-hub.se The general formula for many of these liquid crystals involves a phenyl benzoate core with various substituents and linking groups to promote mesophase formation. google.com

While the phenyl benzoate unit is a staple in LC research, the specific incorporation of the bulky 2-benzoxazolyl group onto the phenyl ring is not a common strategy documented in the reviewed literature for creating liquid crystalline materials. The presence of this non-linear side group may disrupt the intermolecular packing required for the formation of stable liquid crystalline phases. Therefore, while derivatives of its parent structure are integral to liquid crystal technology, the application of this compound itself in this field is not established.

Biomedical Research Focus in Vitro and in Silico Studies

In Vitro Antiproliferative Activity against Human Cancer Cell Lines

Derivatives of 2-phenylbenzoxazole (B188899) have demonstrated notable antiproliferative effects against several human cancer cell lines.

A series of 2-(hydroxyphenyl)benzoxazoles and 2-(fluorosulfatophenyl)benzoxazoles were assessed for their ability to inhibit the growth of tumor cells in vitro. These compounds showed significant growth inhibition of prostate adenocarcinoma (PC-3) and breast carcinoma (BT-474 and MCF-7) cell lines. mdpi.com Notably, MCF-7 breast cancer cells were particularly sensitive to the cytostatic effects of all tested benzoxazole (B165842) compounds. mdpi.com The ortho-substituted fluorosulfate (B1228806) derivative, in particular, exhibited significant cytotoxicity against MCF-7 cells. mdpi.com

The antiproliferative effects of these compounds were found to be dose-dependent, with significant inhibition observed at higher concentrations (50–200 μM). mdpi.com In contrast, lower concentrations (3.1–25 μM) did not show statistically significant inhibition. mdpi.com The primary effect of most of these compounds was cytostatic, meaning they reversibly inhibited cell proliferation without directly causing cell death. mdpi.com

Further studies on other benzoxazole derivatives have shown their potential against various cancer cell lines. For instance, some derivatives displayed promising anticancer activity against hepatocellular cancer (HepG2) and breast cancer (MCF-7) cell lines. nih.gov Specifically, a derivative, compound 12l, showed potent antiproliferative activity with IC₅₀ values of 10.50 μM against HepG2 and 15.21 μM against MCF-7 cells. nih.gov Another study highlighted a bis-benzoxazole derivative with a difluoro moiety that exhibited significant cytotoxicity against the MCF-7 breast cancer cell line, with an IC₅₀ value of 1.59 µM. researchgate.net

The antiproliferative activity of these compounds is often evaluated using the MTT assay, with results expressed as the median growth inhibitory concentration (IC₅₀). nih.gov

Table 1: In Vitro Antiproliferative Activity of Benzoxazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-(hydroxyphenyl)benzoxazoles | PC-3, BT-474, MCF-7 | 50-200 | mdpi.com |

| 2-(fluorosulfatophenyl)benzoxazoles | PC-3, BT-474, MCF-7 | 50-200 | mdpi.com |

| Ortho-substituted fluorosulfate derivative | MCF-7 | - | mdpi.com |

| Compound 12l | HepG2 | 10.50 | nih.gov |

| Compound 12l | MCF-7 | 15.21 | nih.gov |

| Bis-benzoxazole (difluoro moiety) | MCF-7 | 1.59 | researchgate.net |

Antimicrobial Evaluation (Antibacterial and Antifungal Studies)

Benzoxazole derivatives have been investigated for their antimicrobial properties, demonstrating a broad spectrum of activity against various bacterial and fungal strains.

In one study, novel 2-[p-substituted-phenyl]benzoxazol-5-yl-arylcarboxyamides were synthesized and tested against different Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. nih.gov These compounds exhibited a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 200 microg/mL. nih.gov

Another study focused on Schiff's bases derived from (4-Benzoxazol-2-yl-phenyl)-isopropylidine-amine. These compounds were screened for their in vitro growth-inhibiting activity against bacteria such as Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Streptococcus pneumoniae, and Klebsiella pneumoniae. They were also tested against fungal strains including Aspergillus niger, Rhizopus oryzae, Candida albicans, and Penicillium chrysogenum. Certain derivatives (2b, 2c, and 2d) showed the highest antibacterial activity, while compounds 2b, 2c, 2d, and 2h demonstrated good antifungal activity. The agar (B569324) diffusion technique was employed for this evaluation, using ciprofloxacin (B1669076) and fluconazole (B54011) as standard agents.

Furthermore, some novel benzoxazolylethoxypiperidones have been synthesized and evaluated for their antibacterial activity against Streptococcus faecalis, Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov Their antifungal activity was tested against Candida-6, Candida albicans, Aspergillus niger, Candida-51, and Aspergillus flavus. nih.gov Specific compounds in this series showed potent in vitro activity against Streptococcus faecalis and Candida-51. nih.gov

The general consensus from these studies is that many benzoxazole derivatives show significant antimicrobial potential.

Table 2: Antimicrobial Activity of Benzoxazole Derivatives

| Compound Series | Tested Microorganisms | Activity | Reference |

|---|---|---|---|

| 2-[p-substituted-phenyl]benzoxazol-5-yl-arylcarboxyamides | Gram-positive & Gram-negative bacteria, C. albicans | MIC: 25-200 µg/mL | nih.gov |

| Schiff's bases of (4-Benzoxazol-2-yl-phenyl)-isopropylidine-amine | Various bacteria and fungi | High antibacterial and good antifungal activity for specific derivatives | |

| Benzoxazolylethoxypiperidones | Various bacteria and fungi | Potent activity against S. faecalis and Candida-51 for specific derivatives | nih.gov |

Enzyme Inhibitory Studies on Molecular Targets

Cyclooxygenase-2 (COX-2) Inhibition

The 2-(2-arylphenyl)benzoxazole scaffold has been identified as a novel and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory therapies. nih.gov A study focused on the synthesis and biological evaluation of a series of 2-(2-arylphenyl)benzoxazoles, which were found to selectively inhibit COX-2. nih.gov

Computational studies, including 3D QSAR modeling, indicated that this new pharmacophore model is a selective ligand for the COX-2 active site. nih.gov The binding interaction energy was comparable to that of the well-known COX-2 selective NSAID, celecoxib (B62257), and it exhibited a similar docking pose in the COX-2 active site. nih.gov

In vitro enzyme inhibition studies confirmed these findings. Several synthesized compounds, specifically 3g, 3n, and 3o, demonstrated selective inhibition of COX-2. nih.gov The selectivity index of compound 3n was found to be significantly better than that of celecoxib. nih.gov The in vivo anti-inflammatory potency of compounds 3g and 3n was comparable to that of celecoxib and the non-selective NSAID diclofenac. nih.gov Furthermore, compound 3o showed even better potency than these clinically used NSAIDs. nih.gov

The inhibition of COX-2 is a critical mechanism for the anti-inflammatory effects of these compounds and also suggests their potential in cancer prevention, particularly in colorectal cancer, where COX-2 plays a central role. nih.gov

Table 3: In Vitro COX-2 Inhibitory Potency of 2-(2-Arylphenyl)benzoxazoles

| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 3g | 0.28 ± 0.02 | >10 | >35.7 | nih.gov |

| 3n | 0.19 ± 0.01 | 8.5 ± 0.5 | 44.7 | nih.gov |

| 3o | 0.15 ± 0.01 | >10 | >66.7 | nih.gov |

| Celecoxib | 0.30 ± 0.02 | 9.0 ± 0.6 | 30.0 | nih.gov |

| Diclofenac | 0.45 ± 0.03 | 0.60 ± 0.04 | 1.33 | nih.gov |

Anaplastic Lymphoma Kinase (ALK) Inhibition

In silico studies have pointed towards the potential of benzoxazole derivatives as inhibitors of Anaplastic Lymphoma Kinase (ALK), a tyrosine kinase enzyme that plays an oncogenic role in certain cancers when genetically altered. mdpi.com

A study involving molecular docking predicted the anticancer potency of a novel benzoxazole fluorosulfate derivative, 2-(2-(fluorosulfonyloxy)phenyl)benzoxazole, through the inhibition of the ALK R1275Q mutation. mdpi.com The docking results suggest that this compound is a promising candidate for further investigation as a potential ALK inhibitor. mdpi.com The study utilized the Protein Data Bank (PDB) structure 4FNY, which represents the ALK R1275Q mutation, a common and clinically relevant mutation. mdpi.com

The in silico analysis showed that the benzoxazole derivative could fit into the binding site of the mutated ALK enzyme. mdpi.com This finding opens up avenues for the development of new therapeutic agents targeting ALK-driven cancers. mdpi.comnih.gov

Future Research on 2-(2-Benzoxazolyl)phenyl Benzoate (B1203000) Explored

An in-depth look at emerging research avenues for the fluorescent compound, 2-(2-Benzoxazolyl)phenyl benzoate, reveals a landscape ripe with potential for innovation in synthetic methodologies, computational modeling, and novel material applications.

Future Directions and Emerging Research Avenues for 2 2 Benzoxazolyl Phenyl Benzoate

The scientific community is actively exploring the future of 2-(2-Benzoxazolyl)phenyl benzoate (B1203000), a photoactivated fluorescent dye. medchemexpress.com Research is branching into several key areas, promising to enhance its synthesis, understanding, and application.

Recent advancements in the synthesis of benzoxazole (B165842) derivatives are paving the way for more efficient and environmentally friendly production methods. Researchers are moving beyond traditional techniques, exploring novel approaches such as microwave-assisted synthesis, ultrasound, and mechanochemical reactions. mdpi.com These methods have demonstrated the potential for high yields and significantly reduced reaction times compared to conventional approaches. mdpi.com

Eco-friendly protocols are also at the forefront of innovation. One such method utilizes a Brønsted and Lewis dual acidic catalyst under microwave irradiation and solvent-free conditions for the synthesis of 2-phenyl benzoxazole derivatives. rsc.org Another sustainable approach employs a strontium carbonate nanocatalyst in a solvent-free grindstone method, offering high yields and a short reaction time. rsc.org The development of reusable nanocatalysts, such as palladium-supported catalysts, further underscores the commitment to sustainable and efficient synthesis. rsc.org These modern synthetic strategies are poised to make the production of compounds like 2-(2-Benzoxazolyl)phenyl benzoate more economical and environmentally benign.

Computational modeling is becoming an indispensable tool for the rational design and prediction of the properties of benzoxazole derivatives. Molecular modeling studies, including molecular docking simulations, are being employed to understand the interactions of these compounds at a molecular level. nih.gov For instance, docking studies have been used to evaluate how analogs of phenylcarbamoylbenzoic acid bind to the active sites of specific proteins. nih.gov

Furthermore, theoretical calculations, such as the time-dependent density functional theory (TDDFT) method, are being used to predict the fluorescent properties of benzoxazole derivatives. mdpi.com This approach has shown good correlation with experimental data, enabling the prediction of absorption and emission spectra. mdpi.com Such computational tools allow for the in silico screening and design of new derivatives with tailored photophysical and biological properties, accelerating the discovery of novel applications.

The inherent fluorescent properties of benzoxazole derivatives make them prime candidates for the development of advanced sensing and imaging agents. mdpi.comsigmaaldrich.com Research is focused on harnessing these properties for multimodal applications, which could combine fluorescence with other imaging modalities for more comprehensive diagnostics. The significant Stokes shift observed in some benzoxazole derivatives is a particularly advantageous feature for developing luminescent sensors for technological and medical applications. mdpi.com

The ability to functionalize the benzoxazole scaffold offers the potential to create targeted probes. For example, the introduction of a fluorosulfate (B1228806) group could be used for the immobilization of the compound on material surfaces, opening up possibilities for the development of solid-state sensors. mdpi.com Future research will likely focus on designing derivatives with specific recognition capabilities for various analytes and biological targets, expanding their utility in diagnostics and bio-imaging.

The unique photophysical properties of this compound and its derivatives extend their potential beyond biological applications into the realm of material science. These compounds are being investigated for their use as fluorescent labels and materials for sensor technologies. mdpi.com Their photoactivated nature makes them suitable for applications requiring controlled fluorescence. medchemexpress.com

Emerging research is exploring the incorporation of benzoxazole derivatives into various materials to impart fluorescent properties. The development of novel benzoxazole-containing compounds with tailored characteristics could lead to their use in advanced materials such as organic light-emitting diodes (OLEDs), fluorescent polymers, and photochromic materials. The versatility of the benzoxazole core structure allows for a wide range of chemical modifications, enabling the fine-tuning of their properties for specific material science applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.